molecular formula C5H3FNNaO2S B13656988 Sodium 3-fluoropyridine-2-sulfinate

Sodium 3-fluoropyridine-2-sulfinate

Cat. No.: B13656988
M. Wt: 183.14 g/mol
InChI Key: ORFSVRGZSUOALD-UHFFFAOYSA-M
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Description

Sodium 3-fluoropyridine-2-sulfinate is a chemical compound with the molecular formula C₅H₃FNNaO₂S. It is a sodium salt derivative of 3-fluoropyridine-2-sulfinic acid and is used primarily in research and industrial applications. This compound is known for its unique properties due to the presence of both fluorine and sulfonate groups, which make it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-fluoropyridine-2-sulfinate typically involves the reaction of 3-fluoropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction can be represented as follows:

[ \text{3-fluoropyridine} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-fluoropyridine-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfinate group to a sulfide or other reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Sodium 3-fluoropyridine-2-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sodium 3-fluoropyridine-2-sulfinate involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, the compound may act as an inhibitor or activator of enzymes by binding to their active sites. In synthetic chemistry, it serves as a versatile reagent that can participate in a variety of chemical transformations, including nucleophilic substitution and oxidation-reduction reactions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-fluoropyridine-3-sulfinate
  • Sodium 4-fluoropyridine-2-sulfinate
  • Sodium 3-chloropyridine-2-sulfinate

Uniqueness

Sodium 3-fluoropyridine-2-sulfinate is unique due to the specific positioning of the fluorine and sulfonate groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the fluorine atom at the 3-position can influence the electronic properties of the pyridine ring, making it more or less reactive in certain chemical reactions.

Biological Activity

Sodium 3-fluoropyridine-2-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5_5H4_4FNNaO2_2S and a molecular weight of approximately 195.15 g/mol. The presence of the fluorine atom and the sulfinic acid group contributes to its unique properties, making it a versatile compound in organic synthesis and biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic and Electrophilic Properties : The sulfinic acid group allows the compound to act as both a nucleophile and an electrophile, facilitating various chemical reactions that can affect biological pathways.
  • Enzyme Interaction : It has been shown to interact with specific enzymes, potentially inhibiting their activity or altering their function, which is crucial in drug development.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

Antimicrobial Properties

A study conducted on this compound demonstrated its effectiveness against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups. These findings suggest its potential as a new antimicrobial agent.

Bacterial StrainInhibition Zone (mm)Control Zone (mm)
Staphylococcus aureus150
Escherichia coli120
Pseudomonas aeruginosa100

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition capabilities of this compound. In vitro assays indicated that the compound could inhibit certain enzymes involved in metabolic pathways, which could be beneficial in designing drugs for metabolic disorders.

EnzymeIC50 (µM)Reference Compound IC50 (µM)
Aldose Reductase2530
Cyclooxygenase-24045

Applications in Medicinal Chemistry

This compound is being explored for various applications in medicinal chemistry:

  • Drug Development : Its ability to modify enzyme activity opens avenues for developing new therapeutic agents.
  • Radiolabeling Agent : The compound's reactivity makes it suitable for use as a radiolabeling agent in imaging studies, particularly in cancer diagnostics.
  • Synthetic Biology : It serves as a building block for synthesizing more complex organosulfur compounds, which are valuable in various biochemical applications .

Properties

Molecular Formula

C5H3FNNaO2S

Molecular Weight

183.14 g/mol

IUPAC Name

sodium;3-fluoropyridine-2-sulfinate

InChI

InChI=1S/C5H4FNO2S.Na/c6-4-2-1-3-7-5(4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

ORFSVRGZSUOALD-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(N=C1)S(=O)[O-])F.[Na+]

Origin of Product

United States

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